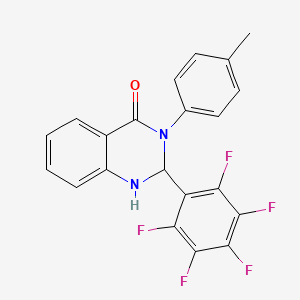
3-(4-methylphenyl)-2-(pentafluorophenyl)-2,3-dihydro-4(1H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methylphenyl)-2-(pentafluorophenyl)-2,3-dihydro-4(1H)-quinazolinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPFQ and belongs to the family of quinazolinone derivatives.
Wirkmechanismus
The mechanism of action of MPFQ is not fully understood. However, it has been proposed that MPFQ exerts its anti-cancer and anti-inflammatory effects by inhibiting various signaling pathways. MPFQ has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
MPFQ has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including topoisomerase II and histone deacetylase. MPFQ has also been found to induce the expression of various genes involved in apoptosis and cell cycle arrest. In terms of physiological effects, MPFQ has been found to inhibit the growth of tumors in animal models. It has also been found to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of MPFQ is its high purity and yield. This makes it easier to use in lab experiments. MPFQ is also stable under various conditions, which makes it suitable for long-term storage. However, one of the limitations of MPFQ is its limited solubility in water. This makes it difficult to use in certain experiments that require aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on MPFQ. One of the directions is to study its potential applications in the treatment of other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to study its mechanism of action in more detail. This will help to identify new targets for the development of drugs based on MPFQ. Additionally, more studies are needed to investigate the toxicity and safety of MPFQ in animal models before it can be considered for clinical trials.
Conclusion:
In conclusion, 3-(4-methylphenyl)-2-(pentafluorophenyl)-2,3-dihydro-4(1H)-quinazolinone is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method has been optimized to improve the yield and purity of the compound. MPFQ has been found to have anti-cancer, anti-inflammatory, and neuroprotective properties. Its mechanism of action is not fully understood, but it has been proposed to inhibit various signaling pathways. MPFQ has several advantages and limitations for lab experiments. There are several future directions for the research on MPFQ, including studying its potential applications in the treatment of other diseases and investigating its mechanism of action in more detail.
Synthesemethoden
The synthesis of MPFQ involves the reaction of 4-methylbenzaldehyde and pentafluorobenzonitrile with 2-aminobenzamide under reflux conditions in the presence of a catalyst. The reaction yields MPFQ as a white crystalline solid with high purity and yield. The synthesis method of MPFQ has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
MPFQ has shown potential applications in various fields of scientific research. It has been studied extensively for its anti-cancer properties. MPFQ has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the migration and invasion of cancer cells. MPFQ has been studied for its anti-inflammatory properties as well. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines. MPFQ has also been studied for its potential applications in the treatment of neurodegenerative diseases. It has been found to protect against oxidative stress and neuroinflammation.
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)-2-(2,3,4,5,6-pentafluorophenyl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F5N2O/c1-10-6-8-11(9-7-10)28-20(27-13-5-3-2-4-12(13)21(28)29)14-15(22)17(24)19(26)18(25)16(14)23/h2-9,20,27H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJJSJMMTHJBHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=C(C(=C(C(=C4F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F5N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methylphenyl)-2-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5233191.png)
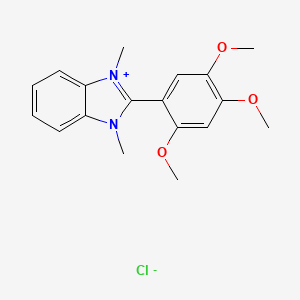
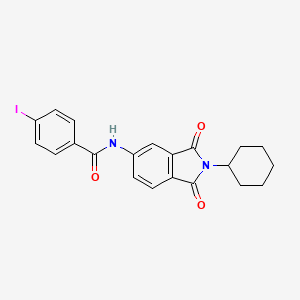
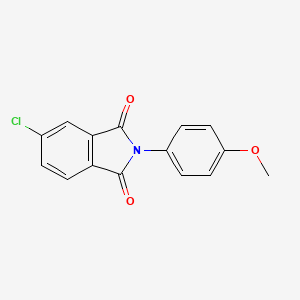
![N-[4-(4-chlorophenoxy)phenyl]-3-isobutoxybenzamide](/img/structure/B5233207.png)
![6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5233211.png)
![methyl 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-nitrobenzoate](/img/structure/B5233220.png)


![5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5233237.png)
![2-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B5233249.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(3-bromophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5233252.png)
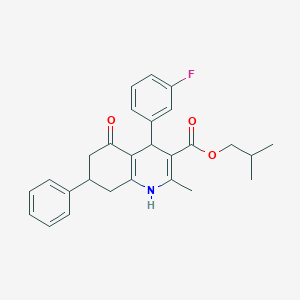
![2-[2-(4-chlorophenyl)ethyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5233289.png)